tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate

Catalog No.
S12750858
CAS No.
M.F
C11H20BrNO2
M. Wt
278.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidi...

Product Name

tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate

IUPAC Name

tert-butyl (2S)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

InChI

InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m0/s1

InChI Key

SFKIJLRMCFYHSN-NSHDSACASA-N

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CBr

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)CBr

tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate, also known as tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, is a synthetic organic compound with the molecular formula C₁₀H₁₈BrNO₂ and a molecular weight of 264.159 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the bromomethyl group at the 2-position and the tert-butyl ester at the carboxylate position contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

The compound is characterized by its physical properties, including a density of approximately 1.3 g/cm³ and a boiling point of about 300 °C. Its flash point is reported to be around 135 °C, indicating it may require careful handling due to flammability concerns .

Typical of halogenated compounds and esters:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction Reactions: The compound may undergo reduction to form alcohols or amines depending on the reaction conditions and reagents used.

These reactions highlight its utility as an intermediate in organic synthesis and drug development .

While specific biological activity data for tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of pyrrolidine are known for their roles in pharmacology, including potential anti-inflammatory and analgesic effects. The presence of the bromomethyl group may enhance its reactivity towards biological targets, making it a candidate for further investigation in medicinal chemistry .

The synthesis of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate typically involves several steps:

  • Formation of Pyrrolidine Ring: Starting from commercially available precursors such as amino acids or other nitrogen-containing compounds.
  • Bromination: The introduction of the bromomethyl group can be achieved through bromination reactions using reagents like N-bromosuccinimide.
  • Esterification: The final step involves esterification with tert-butyl alcohol in the presence of acid catalysts to form the desired tert-butyl ester.

These methods provide a pathway for synthesizing this compound in laboratory settings .

tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: As a building block for developing new pharmaceutical agents due to its structural features that may interact with biological targets.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Chemical Research: Used in studies exploring new reaction pathways or mechanisms involving pyrrolidine derivatives.

Its versatility makes it an important compound in both academic and industrial research settings .

Interaction studies involving tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate could focus on its reactivity with various nucleophiles or its binding affinity to specific biological targets. Such studies are essential for understanding how this compound may function within biological systems or contribute to therapeutic effects when modified into more complex structures .

Several compounds share structural similarities with tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Index
tert-Butyl 3-bromopiperidine-1-carboxylate849928-26-30.86
(R)-tert-Butyl 3-bromopiperidine-1-carboxylate1354000-03-50.86
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate169457-73-20.86
(S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate137496-71-00.85
tert-Butyl methyl(pyrrolidin-3-yl)carbamate392338-15-70.96

These compounds demonstrate variations in their structure, particularly regarding the position of substituents on the pyrrolidine ring or different functional groups, which can significantly influence their chemical behavior and biological activity .

The unique combination of the bromomethyl group and the tert-butyl ester distinguishes tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate from these similar compounds, providing opportunities for targeted modifications and applications in synthetic chemistry and drug discovery.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

277.06774 g/mol

Monoisotopic Mass

277.06774 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

Explore Compound Types